1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine
Overview
Description
1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine is a complex organic compound that features a piperazine ring, a cyclohexyl group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The cyclohexyl group can be introduced through a cycloaddition reaction, and the piperazine ring is often formed via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields. The use of environmentally benign solvents and catalysts, such as L-proline, can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperazine ring or the cyclohexyl group.
Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents such as acetonitrile and DMF. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various tetrazole derivatives, modified piperazine rings, and substituted benzyl groups. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit specific enzymes. The piperazine ring can also interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine: This compound contains a triazole moiety and is used as a ligand in click chemistry reactions.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various medicinal and industrial applications.
Uniqueness
1-benzyl-4-{[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a piperazine ring. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c27-20(19-8-6-18(7-9-19)15-26-16-21-22-23-26)25-12-10-24(11-13-25)14-17-4-2-1-3-5-17/h1-5,16,18-19H,6-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFDNDXJPQFNKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C=NN=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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